molecular formula C10H13ClN2O2S B11860241 2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid

2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid

Cat. No.: B11860241
M. Wt: 260.74 g/mol
InChI Key: IHNDPCWIOFXXKF-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid typically involves the reaction of 5-chlorothiazole-4-carboxylic acid with azepane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the azepane, followed by nucleophilic substitution on the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in π-π stacking interactions, while the azepane ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-1-yl)acetic acid: Similar structure but lacks the thiazole ring.

    5-Chlorothiazole-4-carboxylic acid: Contains the thiazole ring but lacks the azepane ring.

    Azepan-1-ylacetic acid hydrochloride: Similar structure with a hydrochloride salt form.

Uniqueness

2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid is unique due to the presence of both the thiazole and azepane rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13ClN2O2S

Molecular Weight

260.74 g/mol

IUPAC Name

2-(azepan-1-yl)-5-chloro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H13ClN2O2S/c11-8-7(9(14)15)12-10(16-8)13-5-3-1-2-4-6-13/h1-6H2,(H,14,15)

InChI Key

IHNDPCWIOFXXKF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=C(S2)Cl)C(=O)O

Origin of Product

United States

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